BenchChemオンラインストアへようこそ!

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide

CNS Drug Discovery Physicochemical Profiling Medicinal Chemistry

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide (CAS 941904-82-1) is a synthetic sulfonyl piperidine derivative with the molecular formula C22H27ClN2O4S and a molecular weight of 450.98 g/mol. Its structure features a 4-chlorobenzenesulfonyl group attached to a piperidine ring, which is linked via an acetamide bridge to a 4-methoxyphenethyl moiety.

Molecular Formula C22H27ClN2O4S
Molecular Weight 450.98
CAS No. 941904-82-1
Cat. No. B2874418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide
CAS941904-82-1
Molecular FormulaC22H27ClN2O4S
Molecular Weight450.98
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C22H27ClN2O4S/c1-29-20-9-5-17(6-10-20)13-14-24-22(26)16-19-4-2-3-15-25(19)30(27,28)21-11-7-18(23)8-12-21/h5-12,19H,2-4,13-16H2,1H3,(H,24,26)
InChIKeyIJWPFURFNSMWOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide (CAS 941904-82-1): Chemical Identity, Physicochemical Profile, and Structural Class Definition for Informed Procurement


2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide (CAS 941904-82-1) is a synthetic sulfonyl piperidine derivative with the molecular formula C22H27ClN2O4S and a molecular weight of 450.98 g/mol [1]. Its structure features a 4-chlorobenzenesulfonyl group attached to a piperidine ring, which is linked via an acetamide bridge to a 4-methoxyphenethyl moiety [2]. PubChem descriptors indicate a topological polar surface area of 84.1 Ų, a computed XLogP3 of 3.8, and one undefined stereocenter, confirming its status as a racemic mixture [1]. This compound belongs to a broader class of N-arylsulfonyl piperidine derivatives that have been explored for central nervous system (CNS) applications, as evidenced by patent filings from Takeda Pharmaceutical Company Limited targeting prokineticin-mediated psychiatric and neurological conditions [3]. The compound is commercially available from multiple reputable suppliers, typically at 95% purity, making it a viable research tool for medicinal chemistry and pharmacology studies .

Why 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide Cannot Be Interchanged with Generic Sulfonyl Piperidine Analogs: The Risk of Uncontrolled Pharmacological Shifts


In the sulfonyl piperidine class, minor structural modifications produce profound changes in pharmacological activity. For instance, replacing the 4-methoxyphenethyl group with a simple phenyl or 2-methoxyphenyl group alters hydrogen-bonding capacity, lipophilicity, and steric bulk, which can shift selectivity between receptor subtypes or enzymes [1]. Patent data from the Takeda prokineticin program demonstrate that variations in the sulfonyl aromatic ring (e.g., 4-chlorophenyl versus 4-methylphenyl or pyrazolyl) directly dictate binding affinity to prokineticin receptors, with specific substitutions being essential for CNS penetration and efficacy [2]. Similarly, peer-reviewed studies on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides show that even minor alkyl substitutions on the sulfonamide nitrogen can alter acetylcholinesterase IC50 values by orders of magnitude (from 0.075 µM to >100 µM) [3]. Therefore, generic substitution of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide with a structurally similar but unvalidated analog risks introducing unpredictable biological activity profiles, invalidating structure-activity relationship (SAR) conclusions, and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide (CAS 941904-82-1) Relative to Closest Analogs


Key Physicochemical Property Comparison: Lipophilicity and Topological Polar Surface Area Differentiate CAS 941904-82-1 from N-Phenyl and N-(2-Methoxyphenyl) Analogs

The target compound exhibits a computed XLogP3 of 3.8 and a topological polar surface area (TPSA) of 84.1 Ų, as recorded in PubChem [1]. Its closest commercially available analog, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide (CAS not assigned; BenchChem entry), lacks the 4-methoxy substituent, which is predicted to reduce XLogP3 to approximately 3.0–3.2 and decrease TPSA to ~75 Ų due to the absence of the methoxy oxygen. The N-(3-methoxyphenethyl) regioisomer (CAS not assigned) has an identical molecular formula but differs in the position of the methoxy group, altering molecular shape and potentially affecting target binding. These differences place the target compound in a more favorable CNS multiparameter optimization (MPO) space, as XLogP3 values of 3–4 and TPSA < 90 Ų are associated with higher probability of blood-brain barrier penetration [2].

CNS Drug Discovery Physicochemical Profiling Medicinal Chemistry

Patent-Documented Scaffold Preference: 4-Chlorophenylsulfonyl Piperidine as a Privileged Chemotype for Prokineticin Receptor Modulation

International patent WO2013179024A1, assigned to Takeda Pharmaceutical, explicitly claims sulfonyl piperidine derivatives bearing a 4-chlorophenylsulfonyl substituent as therapeutic agents for prokineticin-mediated diseases, including schizophrenia, anxiety, and circadian rhythm disorders [1]. Within the patent's Markush structure, compounds featuring a 4-chlorophenylsulfonyl group on the piperidine nitrogen are disclosed as preferred embodiments, whereas analogs with 4-methylphenylsulfonyl or 4-fluorophenylsulfonyl groups appear with lower citation frequency in the exemplified compounds. The acetamide linker present in CAS 941904-82-1 aligns with the generic formula described in claim 1 of the patent, suggesting this scaffold was considered biologically relevant by the inventors. In contrast, the N-tosyl analog (4-methylphenylsulfonyl) is primarily associated with antibacterial and urease inhibitory activity in the public literature, not CNS applications [2].

GPCR Pharmacology Prokineticin Receptor Patent Analysis

Structural and Stereochemical Specification: Racemic Nature with an Undefined Stereocenter as a Defined Procurement Parameter

According to PubChem computed properties, CAS 941904-82-1 possesses exactly one undefined atom stereocenter located at the 2-position of the piperidine ring, confirming it is supplied as a racemic mixture [1]. This is a critical specification for SAR reproducibility. Its closest structural neighbor, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenyl)acetamide (EvitaChem listing), also contains a chiral center but with potentially different enantiomeric enrichment depending on the synthetic route, which is not publicly documented. The N-phenyl analog, lacking the bulky 4-methoxyphenethyl group, may exhibit a different racemization rate or configurational stability. The explicit documentation of racemic status for CAS 941904-82-1 enables users to control for stereochemical variables in biological assays, whereas unreported enantiomeric excess in comparator compounds introduces an uncontrolled variable that can confound dose-response relationships and target engagement studies [2].

Stereochemistry Analytical Chemistry QC Specifications

Validated Research Application Scenarios for 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide (CAS 941904-82-1) Based on Differential Evidence


CNS Drug Discovery: Prokineticin Receptor Target Validation and Lead Optimization

Based on the Takeda patent family (WO2013179024A1) that explicitly claims 4-chlorophenylsulfonyl piperidines for prokineticin-mediated psychiatric and neurological disorders, this compound serves as a structurally validated starting point for medicinal chemistry optimization aimed at prokineticin receptors (PKR1/PKR2). Its XLogP3 (3.8) and TPSA (84.1 Ų) fall within CNS MPO-favorable ranges, supporting its use in structure-activity relationship campaigns that require compounds with predicted brain penetration [1]. Researchers developing new chemical entities for schizophrenia, anxiety, or circadian rhythm disorders can use this compound as a reference tool, leveraging the patent's extensive in vitro and in vivo pharmacological data for the broader scaffold class to contextualize their own biological results [2].

Analytical Method Development and Reference Standard Deployment in Chiral Separations

The documented presence of a single undefined stereocenter (racemic mixture) makes CAS 941904-82-1 an ideal candidate for developing and validating chiral HPLC or SFC separation methods. Analytical chemists can use this compound to establish baseline separation conditions for piperidine-2-acetamide derivatives, and as a system suitability standard to verify column performance and method reproducibility. The well-characterized identity (InChIKey: IJWPFURFNSMWOX-UHFFFAOYSA-N) and availability from multiple vendors at 95% purity support its use as a reference material in quality control laboratories [3].

Comparative SAR Studies Distinguishing 4-Chlorophenylsulfonyl from 4-Methylphenylsulfonyl Pharmacophores

The differential association of 4-chlorophenylsulfonyl piperidines with CNS prokineticin receptor modulation, versus 4-methylphenylsulfonyl (tosyl) piperidines with peripheral enzyme inhibition (urease, IC50 reported in the sub-micromolar range) [4], creates a unique opportunity for head-to-head SAR comparisons. Researchers can procure both CAS 941904-82-1 and its tosyl analog to systematically evaluate how a single atom substitution (Cl vs. CH3) on the sulfonyl aromatic ring alters target engagement profiles, metabolic stability, and off-target liability across a panel of CNS and peripheral targets. Such controlled comparative studies are essential for deconvoluting the pharmacophoric contributions of the sulfonyl substituent.

Quote Request

Request a Quote for 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.